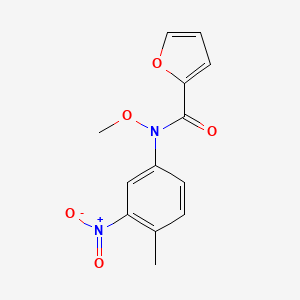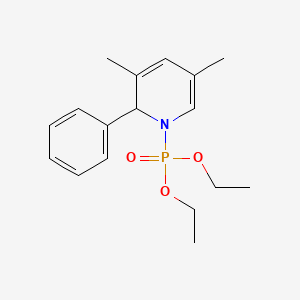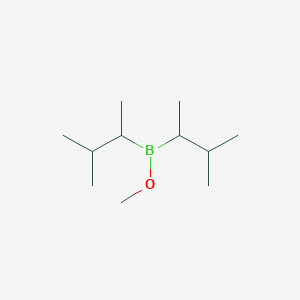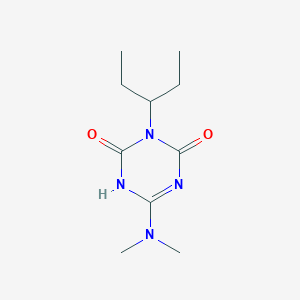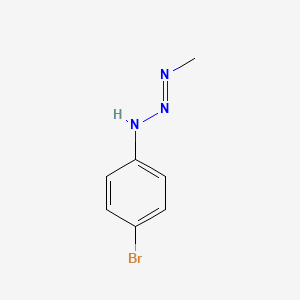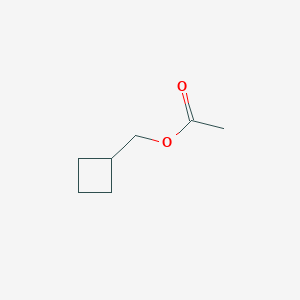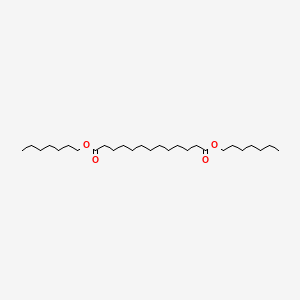
7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thioxanthene core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a thioxanthene derivative followed by oxidation and carboxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is becoming increasingly common to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can substitute the methoxy group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxamide: Shares a similar core structure but differs in functional groups.
4,4’,5,5’-Tetrahydroxy-2’-methoxy-7’-methyl-10,10’-dioxo-9,9’,10,10’-tetrahydro-9,9’-bianthracene-2-carboxylic acid: Another structurally related compound with different substituents.
Uniqueness
The uniqueness of 7-Methoxy-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
51763-15-6 |
|---|---|
Formule moléculaire |
C15H10O6S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
7-methoxy-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O6S/c1-21-9-3-5-12-11(7-9)14(16)10-4-2-8(15(17)18)6-13(10)22(12,19)20/h2-7H,1H3,(H,17,18) |
Clé InChI |
BTOPUZGLNVXENF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)

